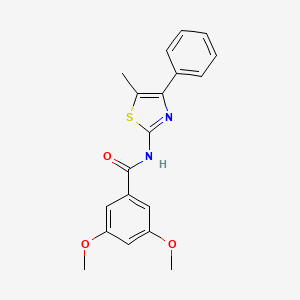

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring and a benzamide group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the condensation of 5-methyl-4-phenyl-1,3-thiazol-2-amine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the benzamide linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

化学反应分析

Oxidation Reactions

The methoxy groups (–OCH₃) on the benzamide moiety undergo oxidative demethylation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous medium.

-

Product : Formation of hydroxyl (–OH) groups at the 3- and 5-positions of the benzamide ring.

-

Mechanism : The reaction proceeds via radical intermediates, with the methoxy group converted to a hydroxyl group through sequential oxidation steps.

Reduction Reactions

The thiazole ring exhibits partial reduction under hydrogenation conditions:

-

Reagent : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst.

-

Product : Partial saturation of the thiazole ring to form a thiazoline derivative.

-

Conditions : Room temperature, 1–2 atm pressure.

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3,5-Dimethoxybenzoic acid + 5-methyl-4-phenyl-1,3-thiazol-2-amine |

| Basic hydrolysis | NaOH (10%), 80°C | Same as above, with higher yield under basic conditions |

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring participates in nucleophilic substitution reactions:

-

Reagent : Primary amines (e.g., methylamine) in DMF at 60°C .

-

Product : Substitution of the benzamide group with amine derivatives.

-

Mechanism : Aromatic nucleophilic substitution (SₙAr), facilitated by electron-withdrawing groups on the thiazole ring .

Functionalization via Cross-Coupling

The phenyl group attached to the thiazole ring enables Suzuki-Miyaura cross-coupling:

-

Reagent : Arylboronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base .

-

Product : Diversified aryl-substituted derivatives at the 4-position of the thiazole.

Electrophilic Aromatic Substitution

The electron-rich benzamide ring undergoes nitration:

-

Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Product : Nitro groups introduced at the para-positions relative to methoxy groups.

Thiazole Ring Modifications

The thiazole moiety participates in cycloaddition reactions:

-

Reagent : Diethyl acetylenedicarboxylate (DEAD) under thermal conditions .

-

Product : Formation of fused heterocyclic systems (e.g., thiazolo[3,2-a]pyridines).

Mechanistic and Synthetic Insights

-

Steric Effects : The 5-methyl and 4-phenyl groups on the thiazole ring influence reaction rates, particularly in substitution reactions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A study demonstrated that thiazole-integrated compounds displayed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Specifically, 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide showed promising results in inhibiting the proliferation of human glioblastoma and melanoma cells .

Neuropharmacological Effects

The compound has also been explored for its potential neuroprotective effects:

- Anticonvulsant Properties : Research indicates that thiazole derivatives can exhibit anticonvulsant activity. The compound's structure allows it to interact with neurotransmitter systems, potentially providing protection against seizures .

- Case Study : In a study assessing the effects of various thiazole compounds on seizure models, this compound demonstrated a notable reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Enhance solubility and bioavailability |

| Thiazole Ring | Critical for anticancer activity |

| Benzamide Linkage | Improves binding affinity to target proteins |

作用机制

The mechanism by which 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

相似化合物的比较

Thiazole derivatives: Other thiazole-based compounds with similar structures and biological activities.

Benzamide derivatives: Compounds containing the benzamide group with varying substituents and functional groups.

Uniqueness: 3,5-Dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide stands out due to its specific combination of the thiazole ring and the benzamide group, which provides unique chemical and biological properties compared to other similar compounds.

生物活性

3,5-Dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the benzamide class and features a thiazole moiety. This compound has garnered attention in pharmacological research for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H18N2O3S |

| CAS Number | 309944-85-2 |

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methyl on the phenyl ring enhances the compound's activity. In one study, the compound exhibited an IC50 value indicating potent activity against human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties. In vitro studies demonstrated that this compound showed significant inhibition against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Ring : Essential for biological activity; modifications can enhance efficacy.

- Benzamide Group : Influences binding affinity to biological targets.

The SAR studies suggest that substituents on the phenyl ring significantly affect the compound's potency. For example, the introduction of methoxy groups at specific positions has been linked to improved bioactivity .

Study 1: Anticancer Activity

A recent study investigated a series of thiazole derivatives similar to this compound for their anticancer properties. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the thiazole moiety significantly enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) reported as low as 15 µg/mL .

属性

IUPAC Name |

3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-15(23-2)11-16(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZSBZAJTOGMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。